2-[3-(4-nitrophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]isoindole-1,3-dione
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Overview
Description
2-[3-(4-nitrophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-nitrophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 4-nitroaniline in the presence of a suitable solvent such as toluene under reflux conditions . The resulting intermediate is then reacted with piperidine and a suitable alkylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-nitrophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: 2-[3-(4-aminophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]isoindole-1,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-nitrophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant and anti-inflammatory activities.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-[3-(4-nitrophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3-(4-nitrophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]isoindole-1,3-dione is unique due to the presence of the nitrophenyl and piperidinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-nitrophenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-20-17-6-2-3-7-18(17)21(27)24(20)19(22(28)23-12-4-1-5-13-23)14-15-8-10-16(11-9-15)25(29)30/h2-3,6-11,19H,1,4-5,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCUFNJDJYZPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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